molecular formula C3H3BrIN3 B2442093 4-Bromo-5-iodo-1-methyltriazole CAS No. 1431984-22-3

4-Bromo-5-iodo-1-methyltriazole

Cat. No.: B2442093
CAS No.: 1431984-22-3
M. Wt: 287.886
InChI Key: SXNWJBODHJGGHG-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-1-methyltriazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of bromine and iodine substituents at the 4 and 5 positions, respectively, and a methyl group at the 1 position. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-1-methyltriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with iodine in the presence of a suitable oxidizing agent. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes halogenation, cyclization, and purification steps to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-1-methyltriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium tert-butoxide, and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-Bromo-5-iodo-1-methyltriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-1-methyltriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-1,2,3-triazole
  • 5-Iodo-1-methyl-1H-1,2,3-triazole
  • 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Comparison: 4-Bromo-5-iodo-1-methyltriazole is unique due to the presence of both bromine and iodine substituents, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens can influence the compound’s electronic properties, making it suitable for specific applications that other triazoles may not be able to achieve.

Properties

IUPAC Name

4-bromo-5-iodo-1-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrIN3/c1-8-3(5)2(4)6-7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNWJBODHJGGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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